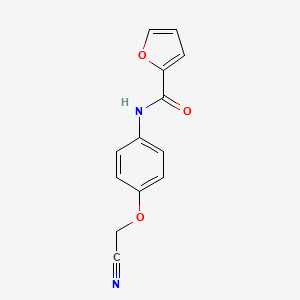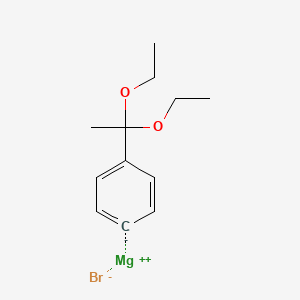
2,3,6,2',3',4',6'-Hepta-O-acetyl-D-maltose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32668746 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes specific functional groups that contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32668746 typically involves a series of chemical reactions that introduce and modify functional groups on a precursor molecule. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group with a nucleophile. The reaction conditions often require a polar aprotic solvent and a suitable base to facilitate the substitution.
Oxidation Reactions: These reactions introduce oxygen-containing functional groups into the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: These reactions reduce specific functional groups, such as carbonyl groups, to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Industrial Production Methods
Industrial production of MFCD32668746 involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often used to achieve efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32668746 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxygen-containing derivatives.
Reduction: Reduction reactions can convert specific functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Polar aprotic solvents, such as dimethyl sulfoxide, and bases, such as sodium hydroxide, are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in MFCD32668746 and the reaction conditions. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
MFCD32668746 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: MFCD32668746 is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of MFCD32668746 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular pathways involved depend on the specific application and target of the compound.
Conclusion
MFCD32668746 is a versatile compound with significant importance in scientific research and industrial applications Its unique properties and reactivity make it valuable for various chemical reactions, and its potential applications in chemistry, biology, medicine, and industry continue to be explored
Propiedades
Fórmula molecular |
C26H36O18 |
|---|---|
Peso molecular |
636.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R)-1,4,5-triacetyloxy-2-hydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O18/c1-11(28)36-9-18(35)21(22(39-14(4)31)19(8-27)38-13(3)30)44-26-25(42-17(7)34)24(41-16(6)33)23(40-15(5)32)20(43-26)10-37-12(2)29/h8,18-26,35H,9-10H2,1-7H3/t18-,19+,20-,21-,22-,23-,24+,25-,26-/m1/s1 |
Clave InChI |
HEWAKNGCSYCQMD-FGLALDNMSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](COC(=O)C)O)[C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)O)C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


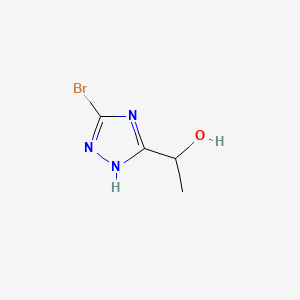
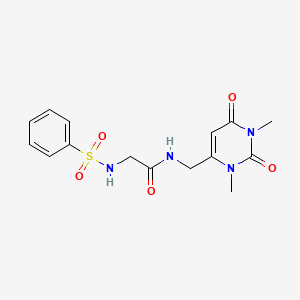
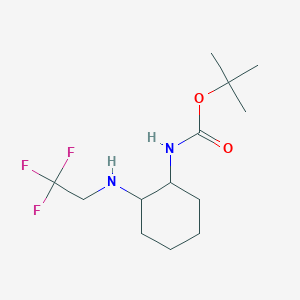
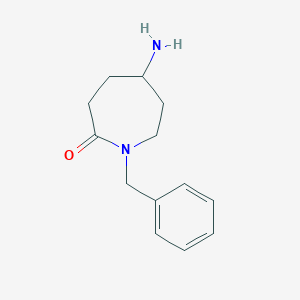
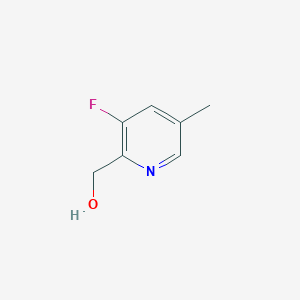
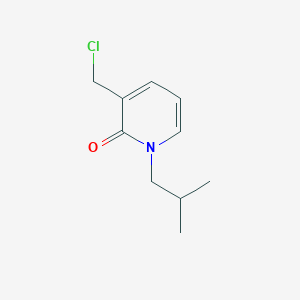
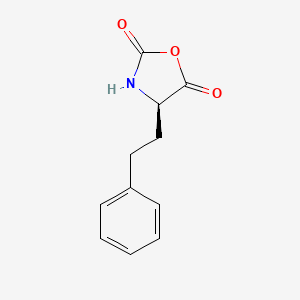
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
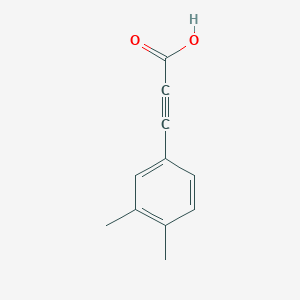
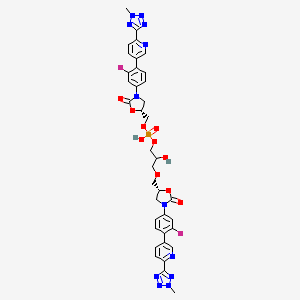
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
